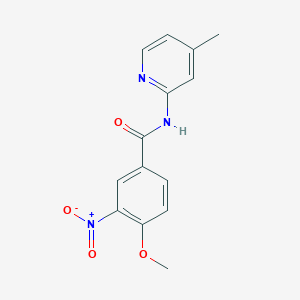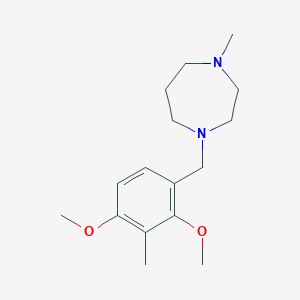![molecular formula C20H17F2N3O2 B5647712 N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5647712.png)
N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2,3-dihydro-1H-inden-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The interest in 1,3,4-oxadiazole derivatives stems from their wide range of pharmacological activities and applications in medicinal chemistry. These compounds are known for their structural versatility, allowing for the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions of appropriate hydrazides with carbon disulfide or other cyclizing agents in the presence of bases such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) (Rehman et al., 2016). Another common method involves the acetylation of amines followed by cyclization to form the 1,3,4-oxadiazole ring (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by near "V" shapes with angles between aromatic planes, which contribute to their biological activity. The compounds often form 3-D arrays through various intermolecular interactions, such as hydrogen bonds and π interactions, which can be crucial for their binding to biological targets (Boechat et al., 2011).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in various chemical reactions, including S-alkylation, to form new compounds with potential biological activities. The presence of functional groups such as the oxadiazole ring and substituted acetamides allows for further chemical modifications (Nayak et al., 2013).
Eigenschaften
IUPAC Name |
N-[[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-6-3-7-16(22)19(15)20-24-17(25-27-20)11-23-18(26)10-13-9-8-12-4-1-2-5-14(12)13/h1-7,13H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSDJVOGPWDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=NOC(=N3)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-YL]methyl}-2-(2,3-dihydro-1H-inden-1-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5647630.png)
![(3aS*,10aS*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5647643.png)
![2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5647650.png)
![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5647658.png)
![2-hydroxy-N-(rel-(3R,4S)-4-propyl-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5647665.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647681.png)

![2-allyl-9-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647688.png)
![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)

![7-isopropyl-2-(morpholin-4-ylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647703.png)
![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)
